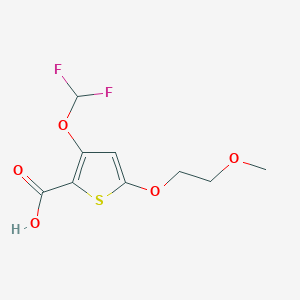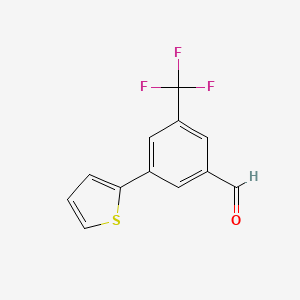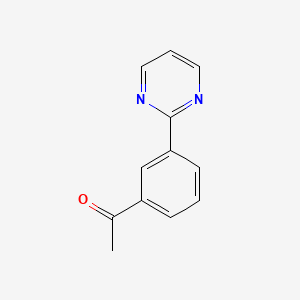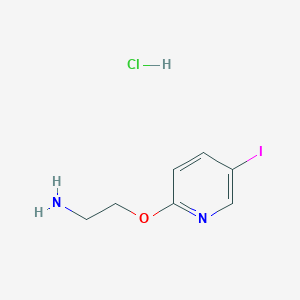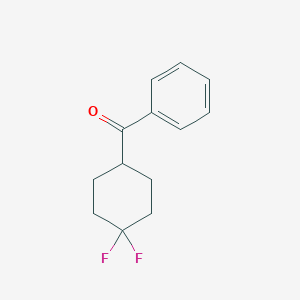
(4,4-Difluorocyclohexyl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,4-二氟环己基)(苯基)甲酮是一种有机化合物,属于甲酮类。其特征在于存在一个环己基环,在 4 位被两个氟原子取代,并且一个苯基连接到羰基碳上。
准备方法
(4,4-二氟环己基)(苯基)甲酮的合成可以通过多种途径实现。一种常见的方法是在催化剂(如氯化铝)存在下,使环己烷羰基氯与苯基溴化镁反应。 该反应通常在无水条件下进行,以防止反应物的水解 .
工业生产方法可能涉及使用连续流动反应器来优化反应条件并提高产率。 使用二氯甲烷或甲苯等溶剂可以通过溶解反应物并为反应发生提供介质来促进反应 .
化学反应分析
(4,4-二氟环己基)(苯基)甲酮会发生各种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或三氧化铬等试剂氧化,生成相应的羧酸。
还原: 可以使用硼氢化钠或氢化锂铝等试剂还原羰基,生成相应的醇。
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化通常会产生羧酸,而还原会产生醇 .
4. 科研应用
(4,4-二氟环己基)(苯基)甲酮在科研领域有许多应用:
化学: 它用作合成更复杂分子的基础结构,特别是在开发氟化化合物方面。
生物学: 该化合物独特的结构使其成为研究酶-底物相互作用和蛋白质-配体结合的有用探针。
医学: 正在进行的研究探索其作为合成具有改进药代动力学特性的药物的药物中间体的潜力。
科学研究应用
(4,4-Difluorocyclohexyl)(phenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
作用机制
(4,4-二氟环己基)(苯基)甲酮发挥其作用的机制涉及与特定分子靶标的相互作用。该化合物可以作为某些酶的抑制剂或激活剂,具体取决于其结构和官能团。 例如,它可以通过与酶的活性位点结合并阻止底物进入来抑制参与代谢途径的酶 .
参与其作用机制的途径包括信号转导途径和代谢途径。 该化合物的氟原子可以增强其与目标蛋白质的结合亲和力,使其成为生物活性的有效调节剂 .
相似化合物的比较
(4,4-二氟环己基)(苯基)甲酮可以与其他类似化合物进行比较,例如:
4,4-二氟环己酮: 该化合物缺乏苯基,并且具有不同的反应性和应用.
双(4-氟苯基)甲酮: 该化合物有两个氟苯基而不是环己基环,导致不同的化学性质和用途.
(4-甲基苯基)(苯基)甲酮: 该化合物有一个甲基而不是氟原子,导致不同的反应性和应用.
属性
分子式 |
C13H14F2O |
|---|---|
分子量 |
224.25 g/mol |
IUPAC 名称 |
(4,4-difluorocyclohexyl)-phenylmethanone |
InChI |
InChI=1S/C13H14F2O/c14-13(15)8-6-11(7-9-13)12(16)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI 键 |
KTHDWLHWLHZLAP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1C(=O)C2=CC=CC=C2)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


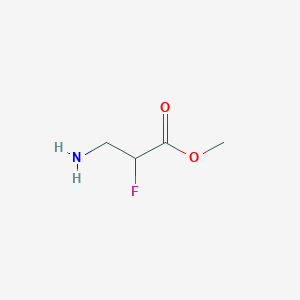

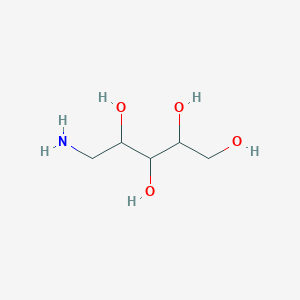
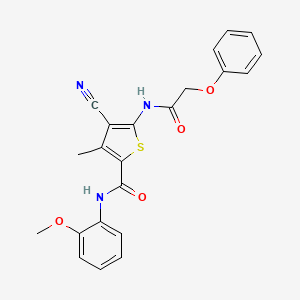

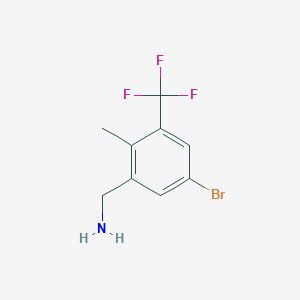
![9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12076124.png)

